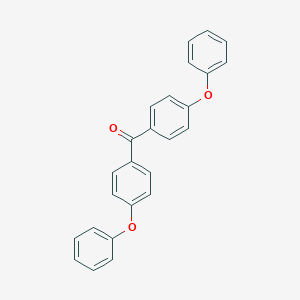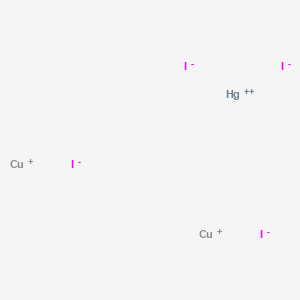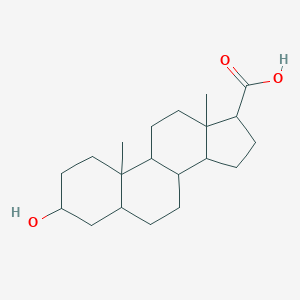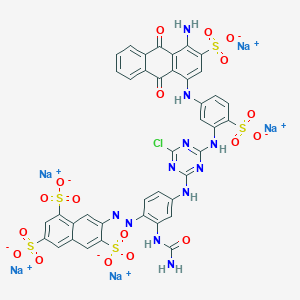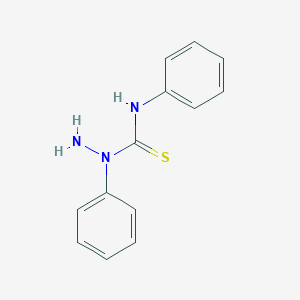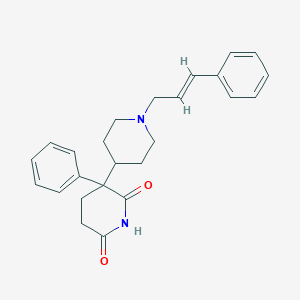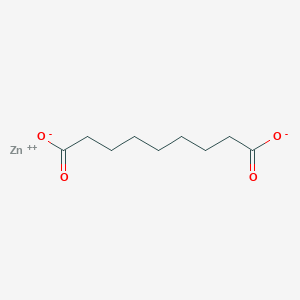
Zinc azelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc azelate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an ester of azelaic acid and zinc, with a molecular formula of C18H32O4Zn. Zinc azelate is a white, odorless, and water-insoluble powder that can be synthesized through different methods.
Mécanisme D'action
The mechanism of action of zinc azelate is not fully understood, but it is believed to involve the inhibition of microbial and fungal growth, the regulation of sebum production, and the reduction of skin inflammation. Zinc azelate may also act as a free radical scavenger, protecting the skin from oxidative stress.
Effets Biochimiques Et Physiologiques
Zinc azelate has been shown to have various biochemical and physiological effects, including the inhibition of microbial and fungal growth, the reduction of sebum production, and the modulation of inflammatory responses. Zinc azelate may also improve skin barrier function and increase collagen synthesis, leading to improved skin health.
Avantages Et Limitations Des Expériences En Laboratoire
Zinc azelate has several advantages for lab experiments, including its low toxicity, stability, and ease of synthesis. However, its water-insolubility and limited solubility in organic solvents may pose challenges in certain experiments.
Orientations Futures
Zinc azelate has promising potential for future research in various fields. Some possible future directions include the investigation of its efficacy as a treatment for other skin diseases, such as psoriasis and eczema, the development of new formulations for improved delivery, and the exploration of its potential applications in other areas, such as food preservation and water treatment.
Conclusion
Zinc azelate is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized through different methods and has been extensively studied for its antimicrobial, antifungal, and anti-inflammatory properties. Zinc azelate may also regulate sebum production, improve skin barrier function, and increase collagen synthesis, leading to improved skin health. While it has several advantages for lab experiments, its limited solubility may pose challenges. Future research directions include investigating its efficacy in treating other skin diseases and exploring its potential applications in other areas.
Méthodes De Synthèse
Zinc azelate can be synthesized through different methods, including the reaction between azelaic acid and zinc oxide, the reaction between azelaic acid and zinc acetate, and the reaction between zinc chloride and sodium azelate. The most common method of synthesis is the reaction between azelaic acid and zinc oxide, which involves the addition of a zinc oxide solution to a solution of azelaic acid in ethanol. The resulting mixture is then stirred for several hours, and the precipitate is collected through filtration and dried.
Applications De Recherche Scientifique
Zinc azelate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and cosmetics. In medicine, zinc azelate has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties, making it a promising compound for the treatment of various skin diseases, such as acne, rosacea, and seborrheic dermatitis. In agriculture, zinc azelate has been used as a fungicide and bactericide to control plant diseases. In cosmetics, zinc azelate has been added to skincare products due to its ability to regulate sebum production and reduce skin inflammation.
Propriétés
Numéro CAS |
14488-60-9 |
|---|---|
Nom du produit |
Zinc azelate |
Formule moléculaire |
C9H14O4Zn |
Poids moléculaire |
251.6 g/mol |
Nom IUPAC |
zinc;nonanedioate |
InChI |
InChI=1S/C9H16O4.Zn/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);/q;+2/p-2 |
Clé InChI |
AXPCNWCNKKHVKH-UHFFFAOYSA-L |
SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-].[Zn+2] |
SMILES canonique |
C(CCCC(=O)[O-])CCCC(=O)[O-].[Zn+2] |
Autres numéros CAS |
14488-60-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



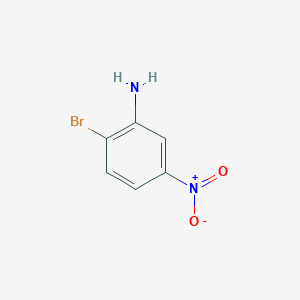
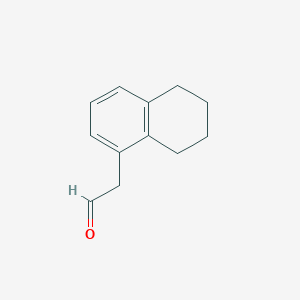

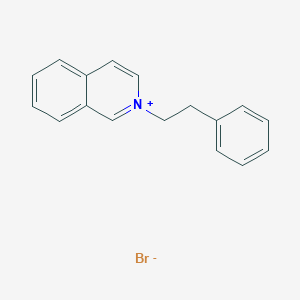
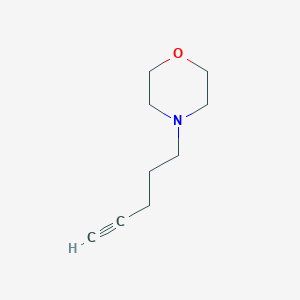
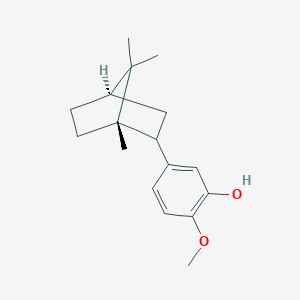
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
